molecular formula C6H11N3O2 B1426656 methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate CAS No. 1306753-54-7

methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Cat. No.: B1426656
CAS No.: 1306753-54-7
M. Wt: 157.17 g/mol
InChI Key: BVHRDPUPSILFMF-UHFFFAOYSA-N
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Description

Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring and a hydrazinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate typically involves the reaction of pyrrolidine derivatives with hydrazinecarboxylate under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Hydrazinecarboxylate derivatives: Compounds with similar hydrazinecarboxylate groups.

Uniqueness

Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHRDPUPSILFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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